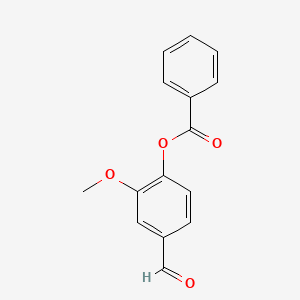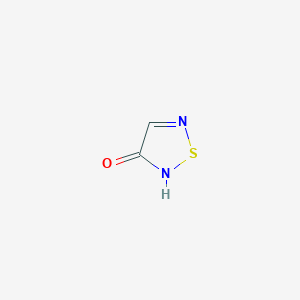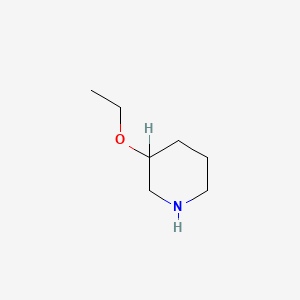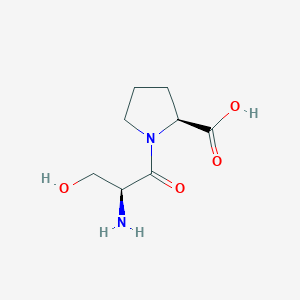
Ser-Pro
Descripción general
Descripción
Ser-Pro Description
Serine-Proline (this compound) dipeptides are significant in the field of protein chemistry due to their unique hydrogen-bonding patterns observed in protein crystal structures. These motifs are known to form specific hydrogen-bonded rings, which are crucial in the design of peptidomimetics that mimic these patterns. The design of such peptidomimetics involves controlling the backbone flexibility, amino acid chirality, and creating a hydrophobic environment around the intramolecular hydrogen bonds .
Synthesis Analysis
The synthesis of this compound dipeptide mimics has been explored to create potential inhibitors for the phosphorylation-dependent peptidylprolyl isomerase Pin1, which plays a critical role in cell cycle regulation. Two amide isosteres, representing the cis and trans forms of this compound, were synthesized using Still-Wittig and Ireland-Claisen rearrangements, respectively. These mimics were synthesized with an overall yield of 20% for the cis mimic and 13% for the trans mimic, both in Boc-protected form suitable for peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is crucial for its function in proteins. For instance, the serine protease subtilisin BPN' has been studied to understand the impact of organic solvents on its catalytic activity. The structure of subtilisin BPN' was determined in varying concentrations of N,N-dimethylformamide (DMF), revealing a rotation of the His64 imidazole ring in 50% DMF. This rotation disrupts the low barrier hydrogen bond between His64 and Asp32, which is essential for the enzyme's activity .
Chemical Reactions Analysis
This compound motifs are involved in various chemical reactions, particularly in the context of peptide synthesis. Pseudo-prolines (ΨPro) derived from serine, threonine, and cysteine have been used as reversible protecting groups to overcome challenges in peptide chemistry. These cyclic building blocks disrupt β-sheet structures that cause intermolecular aggregation, thus enhancing solubility and coupling kinetics in peptide assembly . Additionally, the synthesis of Ser(PO3R2)-containing peptides has been achieved using protected Boc-Ser(PO3R2)-OH derivatives, which are crucial for the efficient synthesis of phosphopeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its conformation and environment. For example, the pro-peptide of subtilisin E, which includes a this compound motif, acts as an intermolecular chaperone. It assists in the folding of denatured subtilisin E into its active form. The synthetic pro-peptide exhibits strong binding to the mature enzyme, indicating the importance of the this compound sequence in the specificity of interaction and folding guidance .
Aplicaciones Científicas De Investigación
Espectroscopia Raman de Superficie Mejorada (SERS)
SERS es una poderosa técnica analítica que permite la detección cuantitativa de especies químicas con especificidad molecular y sensibilidad a nivel de molécula única . Ha encontrado una amplia gama de aplicaciones potenciales tanto en el análisis químico de la vida real como en estudios mecanísticos fundamentales . Sin embargo, el alto costo de SERS, que surge principalmente del hecho de que se basa en sustratos de mejora Ag/Au de un solo uso caros que solo son adecuados para el análisis de muestras puras, ha limitado sus aplicaciones .
Desarrollo de sustratos SERS multifuncionales
Para abordar el problema del alto costo de SERS, los investigadores se han centrado en el desarrollo de sustratos SERS multifuncionales . Estos sustratos, además de proporcionar una mejora de la señal Raman, están equipados con otras funcionalidades prácticas que simplifican el análisis y/o permiten que el sustrato se regenere para su uso repetido .
Producción biotecnológica de biopolímeros PAS
Los biopolímeros PAS son polipéptidos recombinantes que comprenden los pequeños L-aminoácidos no cargados Pro, Ala y/o Ser . Se asemejan al polietilenglicol (PEG) ampliamente utilizado en términos de marcada hidrofilicidad . Su comportamiento de cadena aleatoria en solución fisiológica da como resultado un volumen hidrodinámico fuertemente expandido .
Uso de biopolímeros PAS como socios de fusión para biofármacos
Además de su uso como socio de fusión para biofármacos para lograr una vida media prolongada in vivo, los biopolímeros PAS parecen atractivos como sustituto del PEG, u otros polímeros químicos poco degradables, en muchas áreas .
Producción secretora de biopolímeros PAS
Los investigadores han establecido la producción secretora altamente eficiente de biopolímeros PAS en Corynebacterium glutamicum, que sirve como un organismo huésped bacteriano bien caracterizado . Los rendimientos después de la purificación fueron de hasta ≥4 g por litro de cultivo, con potencial para un mayor aumento mediante la optimización de la cepa, así como el desarrollo de la fermentación y el bioproceso .
Aplicaciones de la tecnología de PASilación
El hecho de que los biopolímeros PAS estén codificados genéticamente ofrece estrategias de conjugación adicionales a través de la incorporación de aminoácidos con cadenas laterales reactivas (por ejemplo, Cys, Lys, Glu/Asp) en posiciones definidas . Esto abre el camino a aplicaciones de la tecnología de PASilación en múltiples áreas, como la industria farmacéutica, los cosméticos y la tecnología alimentaria .
Mecanismo De Acción
Target of Action
Ser-Pro, a dipeptide composed of serine (Ser) and proline (Pro), has been found to interact with various targets in the body. One of the primary targets of this compound is the protein phosphatase PPM1M . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets through a process known as phosphorylation. In the case of PPM1M, this compound has been found to regulate the function of this enzyme through multi-site phosphorylation . Specifically, this compound has four sequences (Ser27, Ser43, Ser60, and Thr254) that can be recognized by proline-directed kinases, and it has been found that Ser60 can be phosphorylated by cyclin-dependent kinase 5 (CDK5) in cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it has been found to influence the mitogen-activated protein kinase (MAPK) signaling pathway . This pathway plays a key role in regulating cellular processes such as growth, differentiation, and apoptosis. By influencing the MAPK pathway, this compound can have downstream effects on these cellular processes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented, it is known that peptides like this compound generally have good bioavailability. They are absorbed in the gut and distributed throughout the body, where they can interact with their targets. Metabolism and excretion of these peptides typically occur through enzymatic breakdown and renal clearance .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, the phosphorylation of PPM1M by this compound can lead to changes in the subcellular localization and phosphatase activity of PPM1M . These changes can, in turn, influence various cellular processes, potentially leading to effects such as improved renal function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the peptide and its ability to interact with its targets. Additionally, the presence of other molecules can influence the action of this compound, either by competing for the same targets or by modulating the activity of the targets .
Análisis Bioquímico
Biochemical Properties
Serine-Proline (Ser-Pro) is involved in several biochemical reactions, primarily due to the presence of serine, which can participate in phosphorylation and other post-translational modifications. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclin-dependent kinases (Cdks) and protein phosphatases such as Cdc14 . These interactions are essential for regulating cell cycle progression and mitotic exit. The nature of these interactions often involves the phosphorylation and dephosphorylation of serine residues, which can alter the activity and function of target proteins.
Cellular Effects
Serine-Proline (this compound) has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitotic exit network (MEN) by interacting with Cdc14 phosphatase, leading to the dephosphorylation of cyclin-dependent kinase substrates . This interaction is crucial for the proper progression of the cell cycle and successful chromosome segregation. Additionally, this compound can impact gene expression by altering the phosphorylation status of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Serine-Proline (this compound) involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of Cdc14 phosphatase, leading to the dephosphorylation of specific cyclin-dependent kinase substrates . This binding interaction is highly specific and is essential for the regulation of cell cycle progression. Additionally, this compound can influence gene expression by modulating the activity of transcription factors through phosphorylation and dephosphorylation events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Serine-Proline (this compound) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to a decrease in its effectiveness . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of Serine-Proline (this compound) can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular processes and overall organism health. At higher doses, toxic or adverse effects may be observed. Threshold effects have been reported, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These findings highlight the importance of optimizing dosage levels for therapeutic applications of this compound.
Metabolic Pathways
Serine-Proline (this compound) is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, this compound can be metabolized by peptidases and proteases, leading to the release of free serine and proline . These amino acids can then enter various metabolic pathways, such as the serine biosynthesis pathway and the proline degradation pathway. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways.
Transport and Distribution
The transport and distribution of Serine-Proline (this compound) within cells and tissues are mediated by specific transporters and binding proteins. For instance, amino acid transporters can facilitate the uptake of this compound into cells, where it can interact with intracellular proteins and enzymes . The localization and accumulation of this compound within specific tissues and cellular compartments can significantly impact its biological activity and function.
Subcellular Localization
Serine-Proline (this compound) exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, this compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can participate in various signaling pathways and metabolic processes.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXJMCUFIXCNI-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402478 | |
| Record name | CHEBI:74820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Serylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
23827-93-2 | |
| Record name | CHEBI:74820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Serylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
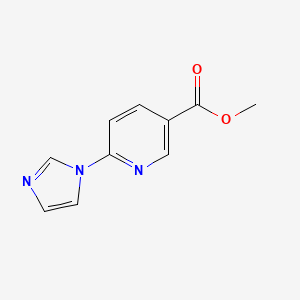
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
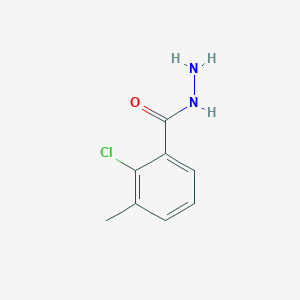

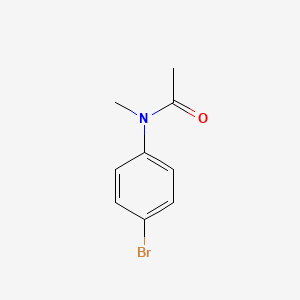
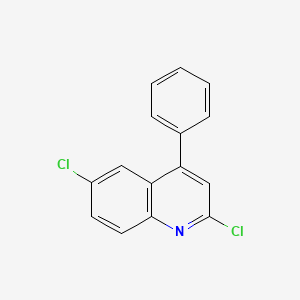
![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

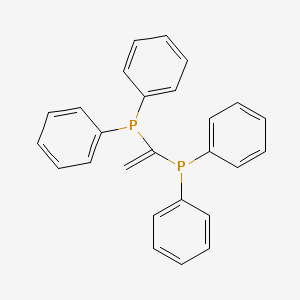
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)
